N-pyridin-3-ylbenzamide is a chemical compound characterized by a benzamide structure with a pyridine ring substituted at the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antitumor properties. The structural features of N-pyridin-3-ylbenzamide enable it to interact with various biological targets, making it a subject of interest for drug development.
The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with benzoyl chlorides or other benzamide precursors. The synthetic pathways typically utilize catalysts and specific reaction conditions to optimize yield and purity.
N-pyridin-3-ylbenzamide falls under the category of amide compounds, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). It is also classified as an aromatic compound due to the presence of both pyridine and benzene rings.
The synthesis of N-pyridin-3-ylbenzamide can be achieved through several methodologies:
The synthesis often requires purification steps such as column chromatography or recrystallization to isolate the desired product from unreacted materials and by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of N-pyridin-3-ylbenzamide.
N-pyridin-3-ylbenzamide has a molecular formula of . The structure consists of:
The melting point of N-pyridin-3-ylbenzamide is reported around 160 °C, and its solubility varies depending on the solvent used. Spectroscopic data typically show characteristic peaks corresponding to the functional groups present in the molecule.
N-pyridin-3-ylbenzamide can participate in various chemical reactions:
The reactivity of N-pyridin-3-ylbenzamide is influenced by electronic effects from both the pyridine and benzene rings, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for N-pyridin-3-ylbenzamide in biological systems often involves its interaction with specific enzymes or receptors. For instance, it may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Studies have shown that derivatives of N-pyridin-3-ylbenzamide exhibit varying degrees of inhibition against targets like Mycobacterium tuberculosis, with some compounds demonstrating IC50 values as low as 1.35 μM .
Relevant analyses such as IR spectra reveal characteristic absorption bands corresponding to amide (C=O stretch) and aromatic C=C bonds.
N-pyridin-3-ylbenzamide has potential applications in various scientific fields:
N-(Pyridin-3-yl)benzamide derivatives function as potent inhibitors of human aldosterone synthase (cytochrome P450 family 11 subfamily B member 2, CYP11B2), a mitochondrial enzyme critical for aldosterone biosynthesis. These compounds act as competitive inhibitors by coordinating with the heme iron atom in the enzyme's active site through the pyridine nitrogen, thereby blocking substrate access. The inhibition mechanism involves disrupting the three-step catalytic conversion of 11-deoxycorticosterone to aldosterone (11β-hydroxylation, 18-hydroxylation, and 18-oxidation). Key derivatives exhibit half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range (53–166 nM), as confirmed by in vitro assays using recombinant human cytochrome P450 family 11 subfamily B member 2 expressed in V79 cells [1] [2].
The metabolic stability of these inhibitors was evaluated in cynomolgus monkey liver microsomes, revealing that alkyl-substituted derivatives (e.g., 4-ethyl, 4-isopropyl pyrimidine variants) retained >70% stability after 65-minute incubations. This stability profile supports their potential in vivo utility for suppressing pathological aldosterone overproduction [4].
Table 1: Inhibitory Activity of Representative N-(Pyridin-3-yl)benzamides Against Cytochrome P450 Family 11 Subfamily B Member 2
Compound | Substituent | CYP11B2 IC₅₀ (nM) | Metabolic Stability (%) |
---|---|---|---|
Lead 1 | 4-CF₃ | 25 | 99 |
Lead 2 | 4-ethyl | 8 | 78 |
Lead 3 | 4-CN | 13 | 85 |
Lead 4 | 4-isopropyl | 5 | 80 |
Data compiled from biochemical assays using human recombinant enzymes [1] [4]. Metabolic stability measured after 65-min incubation in cynomolgus monkey liver microsomes.
A critical pharmacological challenge in aldosterone synthase inhibition is achieving selectivity over the highly homologous (93% sequence identity) glucocorticoid-synthesizing enzyme cytochrome P450 family 11 subfamily B member 1 (CYP11B1). N-(Pyridin-3-yl)benzamides demonstrate exceptional selectivity profiles, with inhibitory activity against cytochrome P450 family 11 subfamily B member 1 being 100- to 400-fold weaker than against cytochrome P450 family 11 subfamily B member 2. For example, a 4-trifluoromethylpyrimidine derivative exhibited an cytochrome P450 family 11 subfamily B member 2 IC₅₀ of 25 nM versus cytochrome P450 family 11 subfamily B member 1 IC₅₀ of 4.77 µM (selectivity ratio: 190-fold) [1] [4].
Further profiling against steroidogenic cytochrome P450 enzymes revealed no significant inhibition of cytochrome P450 family 17 subfamily A member 1 (CYP17A1, 17α-hydroxylase/17,20-lyase; >10 µM IC₅₀) or cytochrome P450 family 19 subfamily A member 1 (CYP19A1, aromatase; >10 µM IC₅₀) at concentrations effective for cytochrome P450 family 11 subfamily B member 2 suppression. This selectivity is clinically essential to prevent disruption of cortisol biosynthesis or estrogen production [1] [5] [7].
Table 2: Selectivity Profile of Pyridine/Pyrimidine-Based Benzamide Inhibitors
Target Enzyme | Biological Function | Inhibitory Activity (IC₅₀) | Selectivity Ratio (vs. CYP11B2) |
---|---|---|---|
Cytochrome P450 Family 11 Subfamily B Member 2 | Aldosterone synthesis | 5–166 nM | 1 (Reference) |
Cytochrome P450 Family 11 Subfamily B Member 1 | Cortisol synthesis | 1.9–10 µM | 114–381 |
Cytochrome P450 Family 17 Subfamily A Member 1 | Androgen synthesis | >10 µM | >600 |
Cytochrome P450 Family 19 Subfamily A Member 1 | Estrogen synthesis | >10 µM | >600 |
Data derived from inhibition assays using recombinant human cytochrome P450 enzymes [1] [4] [5].
The high selectivity of N-(pyridin-3-yl)benzamides originates from subtle differences in active site architecture between cytochrome P450 family 11 subfamily B member 2 and cytochrome P450 family 11 subfamily B member 1. Comparative analysis of crystal structures (Protein Data Bank entries: 4DVQ for cytochrome P450 family 11 subfamily B member 2, 6E9W for cytochrome P450 family 11 subfamily B member 1) reveals three critical structural features governing isoform-specific binding:
Molecular dynamics simulations demonstrate that substitutions at the pyrimidine 4-position (e.g., trifluoromethyl vs. dimethylamine) modulate binding kinetics. The trifluoromethyl derivative maintains stable coordination (<1.5 Å positional fluctuation) during 100-ns simulations, while polar substituents exhibit increased flexibility due to suboptimal solvation in cytochrome P450 family 11 subfamily B member 2's hydrophobic pocket [4] [7].
Table 3: Key Residue Differences Governing Selective Inhibition
Structural Feature | CYP11B2 Residue | CYP11B1 Residue | Functional Consequence |
---|---|---|---|
Heme-proximal position | Val300 | Ile299 | Enhanced hydrophobic contact with inhibitors |
Hydrophobic subpocket residue | Ala320 | Thr318 | Reduced steric hindrance for 4-substituents |
Hydrogen-bonding residue | Arg384 | Lys382 | Altered water-mediated H-bond network |
Substrate access channel | Phe298 | Leu296 | Differential gating kinetics |
Residue numbering based on human cytochrome P450 family 11 subfamily B member 2 and cytochrome P450 family 11 subfamily B member 1 alignments [1] [7] [10].
The strategic replacement of pyridine with less basic pyrimidine rings (pKa ~1.4 vs. pyridine pKa 5.2) further enhances selectivity by weakening non-productive interactions with cytochrome P450 family 11 subfamily B member 1's polar active site. This modification, combined with hydrophobic substituent optimization, underpins the >100-fold selectivity achieved in advanced derivatives [4] [7] [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7